Saracatinib

Catalog No.
S548122
CAS No.
379231-04-6
M.F
C27H32ClN5O5
M. Wt
542.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saracatinib

CAS Number

379231-04-6

Product Name

Saracatinib

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

Molecular Formula

C27H32ClN5O5

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)

InChI Key

OUKYUETWWIPKQR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-Quinazolinamine, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methyl-1- piperazinyl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)-, AZD 0530, AZD-0530, AZD0530, AZD0530 Difumarate, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro- 2H-pyran-4-yl)oxy)quinazolin-4-amine bi((2E)-but-2-enedioate), N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, saracatinib, saracatinib difumerate

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

Description

The exact mass of the compound Saracatinib is 541.2092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saracatinib in Cancer Treatment

Saracatinib, also known as AZD0530, was initially developed as a potential treatment for various types of cancer. It functions by inhibiting Src family kinases, a group of enzymes involved in cell growth, proliferation, and survival. While it hasn't shown significant success as a single therapy in all cancers studied, research is ongoing ().

Saracatinib for Fibrotic Diseases

Recent research suggests Saracatinib may hold promise in treating fibrotic diseases, a condition characterized by excessive scar tissue formation in organs.

  • Pulmonary Fibrosis

    Studies have shown that Saracatinib can block fibrotic responses in preclinical models of pulmonary fibrosis. It achieves this by affecting specific gene sets associated with fibrosis and reversing many fibrogenic pathways (). Clinical trials are currently underway to assess its safety and efficacy in humans with idiopathic pulmonary fibrosis (IPF) ().

  • Fibrodysplasia Ossificans Progressiva (FOP)

    FOP is a rare genetic disorder causing the formation of bone outside the skeleton. Scientific research has demonstrated that Saracatinib can block the activity of the FOP receptor, potentially offering a therapeutic approach for this condition ().

Saracatinib for other Neurological Disorders

Limited research has explored the use of Saracatinib for other conditions, including:

  • Alzheimer's Disease: A small study investigated its effect on Alzheimer's disease, but the results were not conclusive ().
  • Parkinson's Disease: A phase 1 crossover trial examined its use for Parkinson's disease with hallucinations, but further investigation is needed ().

Saracatinib, also known as AZD0530, is a synthetic small-molecule compound that acts as a potent dual inhibitor of Src family kinases and Abelson tyrosine kinase. Its chemical formula is C27H32ClN5O5, and it has a molecular weight of approximately 542.03 g/mol . Saracatinib is primarily recognized for its role in targeting protein tyrosine kinases that are often overexpressed in various cancers, including chronic myeloid leukemia and solid tumors .

  • Saracatinib's mechanism of action depends on the targeted disease.
    • In cancer, it inhibits Src family kinases, which play a role in cell proliferation and survival [].
    • In Alzheimer's disease, it might modulate abnormal tau protein phosphorylation, a hallmark of the disease [].
    • Studies suggest it disrupts pathways involved in fibrosis by affecting cell behavior and extracellular matrix organization in the lungs [].
  • As an investigational drug, comprehensive safety data is not publicly available.
  • Early clinical trials reported side effects like diarrhea, fatigue, and rash, which is typical for drugs targeting these pathways [, ].
  • More information on safety and tolerability will likely emerge from ongoing clinical trials.

Please Note:

  • The information provided is based on publicly available scientific research and may not be exhaustive.
  • Saracatinib is still under investigation, and its safety and efficacy for various diseases require further clinical trials.

Saracatinib functions through several key chemical interactions, primarily involving the inhibition of phosphorylation processes mediated by Src and Abl kinases. The compound exhibits an IC50 value of 2.7 nM for Src and 30 nM for Abl . It inhibits the phosphorylation of various substrates, including focal adhesion kinase, which is critical for cell migration and invasion. The binding of saracatinib to these kinases prevents their activation, thereby disrupting downstream signaling pathways essential for tumor growth and metastasis .

Saracatinib demonstrates significant biological activity in various cancer models. It has been shown to:

  • Inhibit cell proliferation: Saracatinib reduces the growth of prostate cancer cell lines (DU145 and PC3) by inducing G1/S phase cell cycle arrest .
  • Reduce migration and invasion: In vitro studies indicate that saracatinib effectively decreases cell migration and invasion rates in A549 lung cancer cells by more than 60% at higher concentrations .
  • Modulate signaling pathways: It decreases the expression of c-Myc and cyclin D1 while inhibiting ERK1/2 and glycogen synthase kinase 3 beta phosphorylation .

The synthesis of saracatinib involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may not be disclosed in detail, general synthetic routes include:

  • Formation of the core structure: This often involves coupling reactions to form the central scaffold that includes the chlorinated aromatic ring.
  • Functionalization: Subsequent steps involve adding functional groups necessary for its inhibitory activity against Src and Abl kinases.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels suitable for biological assays .

Saracatinib has several applications in medical research and potential therapeutic settings:

  • Cancer Treatment: It is primarily studied for its efficacy in treating various cancers, particularly those with elevated Src kinase activity.
  • Combination Therapy: Research suggests that saracatinib may enhance the effectiveness of other chemotherapeutic agents by sensitizing resistant cancer cells to treatment .
  • Research Tool: Used extensively in preclinical studies to understand the role of Src kinases in tumor biology and resistance mechanisms.

Interaction studies have demonstrated that saracatinib can potentiate the effects of other drugs by inhibiting efflux pumps like ABCB1 (P-glycoprotein), which are often responsible for multidrug resistance in cancer cells. For example, it significantly increases the intracellular accumulation of doxorubicin in resistant cell lines, highlighting its potential as an adjuvant therapy to overcome drug resistance .

Several compounds exhibit similar mechanisms of action as saracatinib, particularly those targeting Src or Abl kinases. Here are some notable examples:

Compound NameMechanism of ActionIC50 (nM)Unique Features
DasatinibDual BCR-ABL/Src inhibitor0.9Effective against Philadelphia chromosome-positive leukemias
BosutinibBCR-ABL/Src inhibitor0.8Selectively inhibits BCR-ABL with less off-target effects
ImatinibBCR-ABL inhibitor0.01First-generation tyrosine kinase inhibitor with broader applications
NilotinibBCR-ABL inhibitor30More potent against resistant BCR-ABL mutations

Uniqueness of Saracatinib

Saracatinib stands out due to its dual inhibition profile targeting both Src and Abl kinases, which allows it to address multiple pathways involved in tumor progression. Its ability to sensitize resistant cancer cells further enhances its therapeutic potential compared to other compounds that may target only one pathway or have limited efficacy against resistant forms of cancer.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

541.2091968 g/mol

Monoisotopic Mass

541.2091968 g/mol

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9KD24QGH76

Pharmacology

Saracatinib is an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. Saracatinib is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, Saracatinib inhibits Src kinase-mediated osteoclast bone resorption.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
SRC family
SRC [HSA:6714] [KO:K05704]

Other CAS

379231-04-6

Wikipedia

Saracatinib

Dates

Modify: 2023-08-15
1: Huang RY, Wong MK, Tan TZ, Kuay KT, Ng AH, Chung VY, Chu YS, Matsumura N, Lai HC, Lee YF, Sim WJ, Chai C, Pietschmann E, Mori S, Low JJ, Choolani M, Thiery JP. An EMT spectrum defines an anoikis-resistant and spheroidogenic intermediate mesenchymal state that is sensitive to e-cadherin restoration by a src-kinase inhibitor, saracatinib (AZD0530). Cell Death Dis. 2013 Nov 7;4:e915. doi: 10.1038/cddis.2013.442. PubMed PMID: 24201814; PubMed Central PMCID: PMC3847320.
2: de Wispelaere M, LaCroix AJ, Yang PL. The small molecules AZD0530 and dasatinib inhibit dengue virus RNA replication via Fyn kinase. J Virol. 2013 Jul;87(13):7367-81. doi: 10.1128/JVI.00632-13. Epub 2013 Apr 24. PubMed PMID: 23616652; PubMed Central PMCID: PMC3700292.
3: Gangadhar TC, Clark JI, Karrison T, Gajewski TF. Phase II study of the Src kinase inhibitor saracatinib (AZD0530) in metastatic melanoma. Invest New Drugs. 2013 Jun;31(3):769-73. doi: 10.1007/s10637-012-9897-4. Epub 2012 Nov 15. PubMed PMID: 23151808; PubMed Central PMCID: PMC3600382.
4: Nam HJ, Im SA, Oh DY, Elvin P, Kim HP, Yoon YK, Min A, Song SH, Han SW, Kim TY, Bang YJ. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Mol Cancer Ther. 2013 Jan;12(1):16-26. doi: 10.1158/1535-7163.MCT-12-0109. Epub 2012 Nov 9. PubMed PMID: 23144237.
5: Liu KJ, He JH, Su XD, Sim HM, Xie JD, Chen XG, Wang F, Liang YJ, Singh S, Sodani K, Talele TT, Ambudkar SV, Chen ZS, Wu HY, Fu LW. Saracatinib (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo. Int J Cancer. 2013 Jan 1;132(1):224-35. doi: 10.1002/ijc.27649. Epub 2012 Jun 13. PubMed PMID: 22623106; PubMed Central PMCID: PMC3459133.
6: Kaye S, Aamdal S, Jones R, Freyer G, Pujade-Lauraine E, de Vries EG, Barriuso J, Sandhu S, Tan DS, Hartog V, Kuenen B, Ruijter R, Kristensen GB, Nyakas M, Barrett S, Burke W, Pietersma D, Stuart M, Emeribe U, Boven E. Phase I study of saracatinib (AZD0530) in combination with paclitaxel and/or carboplatin in patients with solid tumours. Br J Cancer. 2012 May 22;106(11):1728-34. doi: 10.1038/bjc.2012.158. Epub 2012 Apr 24. PubMed PMID: 22531637; PubMed Central PMCID: PMC3364128.
7: Fujisaka Y, Onozawa Y, Kurata T, Yasui H, Goto I, Yamazaki K, Machida N, Watanabe J, Shimada H, Shi X, Boku N. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours. Invest New Drugs. 2013 Feb;31(1):108-14. doi: 10.1007/s10637-012-9809-7. Epub 2012 Mar 14. PubMed PMID: 22415795.
8: Hannon RA, Finkelman RD, Clack G, Iacona RB, Rimmer M, Gossiel F, Baselga J, Eastell R. Effects of Src kinase inhibition by saracatinib (AZD0530) on bone turnover in advanced malignancy in a Phase I study. Bone. 2012 Apr;50(4):885-92. doi: 10.1016/j.bone.2011.12.017. Epub 2012 Jan 8. PubMed PMID: 22245630.
9: Gucalp A, Sparano JA, Caravelli J, Santamauro J, Patil S, Abbruzzi A, Pellegrino C, Bromberg J, Dang C, Theodoulou M, Massague J, Norton L, Hudis C, Traina TA. Phase II trial of saracatinib (AZD0530), an oral SRC-inhibitor for the treatment of patients with hormone receptor-negative metastatic breast cancer. Clin Breast Cancer. 2011 Oct;11(5):306-11. doi: 10.1016/j.clbc.2011.03.021. Epub 2011 May 3. PubMed PMID: 21729667; PubMed Central PMCID: PMC3222913.
10: Mackay HJ, Au HJ, McWhirter E, Alcindor T, Jarvi A, MacAlpine K, Wang L, Wright JJ, Oza AM. A phase II trial of the Src kinase inhibitor saracatinib (AZD0530) in patients with metastatic or locally advanced gastric or gastro esophageal junction (GEJ) adenocarcinoma: a trial of the PMH phase II consortium. Invest New Drugs. 2012 Jun;30(3):1158-63. doi: 10.1007/s10637-011-9650-4. Epub 2011 Mar 12. PubMed PMID: 21400081.
11: Fury MG, Baxi S, Shen R, Kelly KW, Lipson BL, Carlson D, Stambuk H, Haque S, Pfister DG. Phase II study of saracatinib (AZD0530) for patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC). Anticancer Res. 2011 Jan;31(1):249-53. PubMed PMID: 21273606; PubMed Central PMCID: PMC3705960.
12: Renouf DJ, Moore MJ, Hedley D, Gill S, Jonker D, Chen E, Walde D, Goel R, Southwood B, Gauthier I, Walsh W, McIntosh L, Seymour L. A phase I/II study of the Src inhibitor saracatinib (AZD0530) in combination with gemcitabine in advanced pancreatic cancer. Invest New Drugs. 2012 Apr;30(2):779-86. doi: 10.1007/s10637-010-9611-3. Epub 2010 Dec 18. PubMed PMID: 21170669.
13: Dalton RN, Chetty R, Stuart M, Iacona RB, Swaisland A. Effects of the Src inhibitor saracatinib (AZD0530) on renal function in healthy subjects. Anticancer Res. 2010 Jul;30(7):2935-42. PubMed PMID: 20683035.
14: Arcaroli JJ, Touban BM, Tan AC, Varella-Garcia M, Powell RW, Eckhardt SG, Elvin P, Gao D, Messersmith WA. Gene array and fluorescence in situ hybridization biomarkers of activity of saracatinib (AZD0530), a Src inhibitor, in a preclinical model of colorectal cancer. Clin Cancer Res. 2010 Aug 15;16(16):4165-77. doi: 10.1158/1078-0432.CCR-10-0066. Epub 2010 Aug 3. PubMed PMID: 20682712; PubMed Central PMCID: PMC3805460.
15: Morrow CJ, Ghattas M, Smith C, Bönisch H, Bryce RA, Hickinson DM, Green TP, Dive C. Src family kinase inhibitor Saracatinib (AZD0530) impairs oxaliplatin uptake in colorectal cancer cells and blocks organic cation transporters. Cancer Res. 2010 Jul 15;70(14):5931-41. doi: 10.1158/0008-5472.CAN-10-0694. Epub 2010 Jun 15. PubMed PMID: 20551056; PubMed Central PMCID: PMC2906706.
16: Hannon RA, Clack G, Rimmer M, Swaisland A, Lockton JA, Finkelman RD, Eastell R. Effects of the Src kinase inhibitor saracatinib (AZD0530) on bone turnover in healthy men: a randomized, double-blind, placebo-controlled, multiple-ascending-dose phase I trial. J Bone Miner Res. 2010 Mar;25(3):463-71. doi: 10.1359/jbmr.090830. Erratum in: J Bone Miner Res. 2012 Jun;27(6):1435. PubMed PMID: 19775203.
17: Rajeshkumar NV, Tan AC, De Oliveira E, Womack C, Wombwell H, Morgan S, Warren MV, Walker J, Green TP, Jimeno A, Messersmith WA, Hidalgo M. Antitumor effects and biomarkers of activity of AZD0530, a Src inhibitor, in pancreatic cancer. Clin Cancer Res. 2009 Jun 15;15(12):4138-46. doi: 10.1158/1078-0432.CCR-08-3021. Epub 2009 Jun 9. PubMed PMID: 19509160.
18: Chen Y, Guggisberg N, Jorda M, Gonzalez-Angulo A, Hennessy B, Mills GB, Tan CK, Slingerland JM. Combined Src and aromatase inhibition impairs human breast cancer growth in vivo and bypass pathways are activated in AZD0530-resistant tumors. Clin Cancer Res. 2009 May 15;15(10):3396-405. doi: 10.1158/1078-0432.CCR-08-3127. PubMed PMID: 19451593.
19: Lara PN Jr, Longmate J, Evans CP, Quinn DI, Twardowski P, Chatta G, Posadas E, Stadler W, Gandara DR. A phase II trial of the Src-kinase inhibitor AZD0530 in patients with advanced castration-resistant prostate cancer: a California Cancer Consortium study. Anticancer Drugs. 2009 Mar;20(3):179-84. doi: 10.1097/CAD.0b013e328325a867. PubMed PMID: 19396016; PubMed Central PMCID: PMC3225398.
20: Green TP, Fennell M, Whittaker R, Curwen J, Jacobs V, Allen J, Logie A, Hargreaves J, Hickinson DM, Wilkinson RW, Elvin P, Boyer B, Carragher N, Plé PA, Bermingham A, Holdgate GA, Ward WH, Hennequin LF, Davies BR, Costello GF. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Mol Oncol. 2009 Jun;3(3):248-61. doi: 10.1016/j.molonc.2009.01.002. Epub 2009 Feb 7. PubMed PMID: 19393585.

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